3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one (3AMP) is an important compound in the field of medicinal chemistry. It is a cyclic amine that is used as a building block for the synthesis of a variety of bioactive molecules. 3AMP is used in the preparation of drugs, pesticides, and other pharmaceuticals. In addition, it is also used in the synthesis of polymers, dyes, and other industrial products. 3AMP has a wide range of applications in the laboratory, including as a reagent for the preparation of a variety of compounds.
Scientific Research Applications
Synthesis and Characterization
3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one and its derivatives have been extensively studied for their synthesis and characterization. Novel derivatives, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, have been synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, with their structures confirmed by various methods like 1H NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011). Similarly, a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significance in medicinal chemistry, has been proposed, illustrating the interest in novel synthesis methods for piperidine derivatives (R. Smaliy et al., 2011).
Biological and Pharmacological Activities
Piperidine derivatives have been explored for their antimicrobial and pharmacological properties. New pyridine derivatives, including compounds with piperidine structures, have shown variable and modest activity against bacterial and fungal strains, indicating potential as antimicrobial agents (N. Patel et al., 2011). Other studies have synthesized and tested piperidine derivatives for antiarrhythmic and antihypertensive effects, with some compounds displaying strong activities and suggesting that their pharmacological effects may be linked to alpha-adrenolytic properties (Barbara Malawska et al., 2002).
Chemical Properties and Reactions
Studies have also delved into the kinetics and mechanisms of reactions involving piperidine derivatives, offering insights into their chemical behavior. For instance, the kinetics of reactions of certain phenyl thionocarbonates with secondary alicyclic amines, including piperidine, have been studied, revealing insights into the reaction mechanisms and the effect of structural variations on reaction rates (E. Castro et al., 2001).
properties
IUPAC Name |
3-amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRULURYHJIINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-(methoxymethyl)piperidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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